molecular formula C15H15Cl2N5O B11306449 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine

N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11306449
M. Wt: 352.2 g/mol
InChI Key: DYIXRAXKUUDDJB-UHFFFAOYSA-N
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Description

N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-propyl-2H-1,2,3,4-tetrazol-5-amine is a synthetic organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of dichlorophenyl and furan groups, along with the tetrazole ring, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-propyl-2H-1,2,3,4-tetrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final step involves coupling the furan and tetrazole intermediates using a suitable linker, such as a methylene bridge, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-propyl-2H-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-propyl-2H-1,2,3,4-tetrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is investigated for its use in the development of specialty chemicals and intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-propyl-2H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or nuclear receptors.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different functional groups.

    Furan derivatives: Compounds with furan rings but different substituents.

    Tetrazole derivatives: Compounds with tetrazole rings but different side chains.

Uniqueness

N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2-propyl-2H-1,2,3,4-tetrazol-5-amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15Cl2N5O

Molecular Weight

352.2 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C15H15Cl2N5O/c1-2-7-22-20-15(19-21-22)18-9-11-4-6-14(23-11)12-8-10(16)3-5-13(12)17/h3-6,8H,2,7,9H2,1H3,(H,18,20)

InChI Key

DYIXRAXKUUDDJB-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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